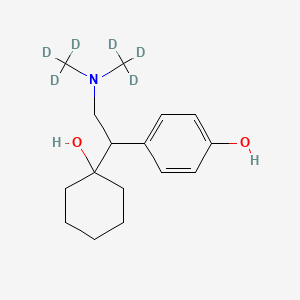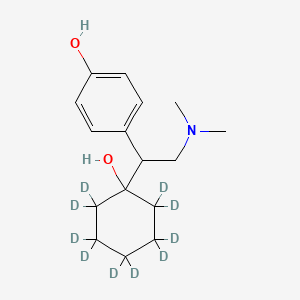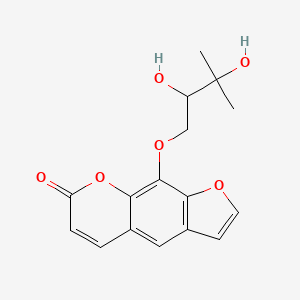
Lanabecestat HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanabecestat, also known as AZD3293 and LY3314814, is a potent, highly permeable, orally active, blood-brain barrier (BBB) penetrating, BACE1 inhibitor with unique slow off-rate kinetics. AZD3293 displayed significant dose- and time-dependent reductions in plasma, cerebrospinal fluid, and brain concentrations of Aβ40, Aβ42, and sAβPPβ.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
Lanabecestat (AZD3293; LY3314814) has been studied as a potential treatment for Alzheimer's disease (AD). It is an orally active potent inhibitor of human β‐secretase 1 (BACE1), a key enzyme in the production of amyloid‐β (Aβ) peptides, which are associated with the pathology of AD. Studies have shown that lanabecestat can lead to reductions in plasma and cerebrospinal fluid (CSF) Aβ peptides in healthy subjects and AD patients, indicating its potential as a disease-modifying treatment for early AD. Ongoing trials aim to support its registration for treating mild cognitive impairment (MCI) due to AD and mild AD dementia (Sakamoto et al., 2017).
Neuroimaging Biomarkers
Lanabecestat has been investigated for its effects on neuroimaging biomarkers in early symptomatic AD. Despite the reduction in amyloid beta (Aβ) neuritic plaque burden observed with lanabecestat, this reduction did not translate into clinical benefits. The study on lanabecestat's impact on neuroimaging biomarkers and the correlation between these biomarkers and efficacy measures offers insights into the complex nature of AD treatment (Zimmer et al., 2021).
Pharmacokinetic Interactions
Lanabecestat has been studied for potential pharmacokinetic and pharmacodynamic interactions with other drugs. For instance, research on its interaction with dabigatran etexilate, a thrombin inhibitor and P‐glycoprotein (P‐gp) substrate, suggests minimal systemic P‐gp interaction and no clinically meaningful effect on dabigatran exposure. This finding is important for understanding the safety profile of lanabecestat when used in combination with other medications (Monk et al., 2019).
BACE1 Inhibition Development
The development of lanabecestat as a BACE1 inhibitor has been reviewed, highlighting its significant reduction in soluble Aβ species and soluble amyloid precursor proteins (sAPPβ) in animal models. The ongoing clinical trials aim to demonstrate its effectiveness in slowing the progression of AD and providing a disease-modifying treatment option (Sims et al., 2017).
Drug Interaction Study with BCRP
A study assessed the breast cancer resistance protein (BCRP) inhibition potential of lanabecestat on the pharmacokinetics of rosuvastatin, a BCRP activity probe. The results suggest that lanabecestat does not meaningfully impact BCRP activity, indicating that restrictions on concomitant administration with BCRP substrates like rosuvastatin may be unnecessary (Willis et al., 2020).
Bioavailability and Formulation Studies
Research on lanabecestat's bioavailability when administered as tablet formulations versus an oral solution has been conducted. This study provides critical information on the drug's pharmacokinetics and ensures its effective delivery in different formulations (Ye et al., 2018).
Eigenschaften
CAS-Nummer |
1383986-31-9 |
|---|---|
Molekularformel |
C26H29ClN4O |
Molekulargewicht |
448.995 |
IUPAC-Name |
(1r,4r)-4-methoxy-5''-methyl-6'-(5-(prop-1-yn-1-yl)pyridin-3-yl)-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine hydrochloride |
InChI |
InChI=1S/C26H28N4O.ClH/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26;/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30);1H/t22-,25-,26?; |
InChI-Schlüssel |
DMIXDSROGYHPOP-YIPUKPSESA-N |
SMILES |
NC(C(C)=N1)=NC21C3=C(C=CC(C4=CC(C#CC)=CN=C4)=C3)C[C@]52CC[C@H](OC)CC5.[H]Cl |
Synonyme |
AZD-3293 HCl; AZD 3293; AZD3293; LY 3314814; LY-3314814; LY3314814; Lanabecestat HCl; Lanabecestat hydrochloride |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide](/img/structure/B602768.png)
![2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B602769.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B602771.png)
